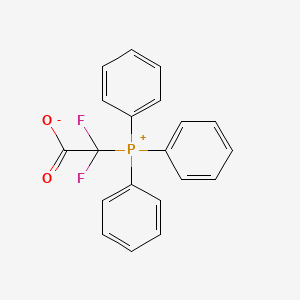

(Triphenylphosphonio)difluoroacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2-difluoro-2-triphenylphosphaniumylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15F2O2P/c21-20(22,19(23)24)25(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STIBMNDFQNRAQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C(C(=O)[O-])(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15F2O2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(Triphenylphosphonio)difluoroacetate (PDFA): From Theoretical Intermediate to a Cornerstone Reagent in Modern Fluorine Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(Triphenylphosphonio)difluoroacetate, commonly known as PDFA, has evolved from a long-proposed reactive intermediate to an indispensable tool in organofluorine chemistry.[1] Its discovery and development marked a significant turning point, providing the scientific community with a bench-stable, crystalline solid that serves as a remarkably versatile and efficient precursor for difluorocarbene (:CF₂).[1][2] This guide provides a comprehensive overview of the history, synthesis, physicochemical properties, and mechanistic pathways of PDFA. It further delves into its extensive applications, particularly in the synthesis of high-value fluorinated molecules relevant to the pharmaceutical and agrochemical industries, offering field-proven insights into the causality behind its reactivity and experimental choices.

Historical Context and Discovery: The Quest for a Tamed Reagent

The story of this compound is deeply rooted in the broader narrative of organofluorine chemistry. The strategic incorporation of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties.[1] The difluoromethyl group (–CF₂H), in particular, is of immense interest as it can serve as a lipophilic hydrogen bond donor and a bioisostere for critical functional groups like thiols and hydroxyls, enhancing metabolic stability and bioavailability in drug candidates.[2][3]

The journey toward modern fluorination was paved with hazardous and difficult-to-handle reagents, such as highly toxic elemental fluorine gas.[2] The development of safer, more selective, and operationally simple reagents has been a paramount goal. While difluorocarbene (:CF₂) was recognized as a key intermediate for introducing CF₂ and CF₂H groups, early reagents for its generation were often ozone-depleting substances or required harsh reaction conditions.[4]

For years, the compound Ph₃P⁺CF₂CO₂⁻ was proposed as a reactive intermediate in various chemical transformations but had never been successfully isolated or characterized.[1][2] The breakthrough came from the work of Ji-Chang Xiao and his research group, who successfully synthesized and isolated PDFA.[1] This achievement was a significant advancement, transforming a theoretical species into a tangible, shelf-stable, and easy-to-prepare reagent.[1] The isolation of PDFA provided the scientific community with a powerful new tool, democratizing access to difluorocarbene chemistry by eliminating the need for additives or harsh conditions for its generation.[1][2]

Synthesis and Physicochemical Properties

The synthesis of PDFA is fundamentally based on the quaternization of triphenylphosphine, a robust and high-yielding class of reactions.[2] The most common approaches involve the reaction of triphenylphosphine with a suitable difluoroacetic acid derivative.[2][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₂₀H₁₅F₂O₂P | [6] |

| Molecular Weight | 356.31 g/mol | [6] |

| Appearance | Free-flowing colorless powder | [6] |

| Melting Point | Decomposes before melting; stable below 105 °C | [6] |

| Solubility | Low solubility in water and Dimethylformamide (DMF) | [6] |

| Stability | Stable in air and water; good thermal stability. | [6] |

| Storage | Store at 2–8 °C. Slow decomposition in polar solvents. | [6] |

Experimental Protocol: Kilogram-Scale Synthesis of PDFA

This protocol is adapted from established large-scale synthesis procedures, highlighting the reagent's accessibility for industrial applications.[7] The process involves two main steps: the hydrolysis of an ester to form a potassium salt, followed by the quaternization reaction.

Step 1: Hydrolysis of Ethyl Bromodifluoroacetate

-

To a suitable reaction vessel equipped with mechanical stirring and a cooling bath, add potassium hydroxide (KOH) and ethanol (EtOH).

-

Cool the mixture to below 20 °C using an ice bath.

-

Slowly add ethyl bromodifluoroacetate (BrCF₂CO₂Et) to the cooled KOH/EtOH mixture over approximately 2 hours, maintaining the temperature below 20 °C. Causality Note: This hydrolysis is highly exothermic. Slow addition and cooling are critical to prevent the formation of byproducts resulting from the thermal decomposition of the potassium bromodifluoroacetate (BrCF₂CO₂K) salt.[7]

-

Allow the reaction to stir for approximately 24 hours at room temperature.

-

Concentrate the reaction mixture via rotary evaporation to remove ethanol and any unreacted starting material.

-

The resulting solid, pure BrCF₂CO₂K, can be used in the next step without further purification. A high yield (typically >90%) is expected.[7]

Step 2: Quaternization of Triphenylphosphine

-

In a separate reaction vessel, dissolve the BrCF₂CO₂K salt and triphenylphosphine (Ph₃P) in a suitable solvent such as ethanol. A 1:1 molar ratio is typically used for cost-effectiveness.[7]

-

Stir the mixture at room temperature. The reaction is only slightly exothermic and does not require heating. Causality Note: Heating is avoided to prevent the decomposition of the BrCF₂CO₂K salt, which can occur even at 40 °C in some solvents.[7]

-

The product, this compound (PDFA), will precipitate out of the solution as a white solid.

-

Collect the solid by filtration, wash with a suitable solvent (e.g., cold ethanol) to remove any unreacted starting materials, and dry under vacuum.

Mechanism of Action: Clean and Efficient Difluorocarbene Generation

The primary utility of PDFA stems from its ability to generate difluorocarbene (:CF₂) cleanly and efficiently upon mild heating, without the need for any co-reagents or activators.[1][2] This operational simplicity is a major advantage over other difluorocarbene precursors.

The generation mechanism proceeds via a two-step thermal decomposition process:

-

Decarboxylation: Upon heating (typically >60 °C), PDFA undergoes decarboxylation, losing a molecule of carbon dioxide (CO₂) to form the transient difluoromethylene triphenylphosphonium ylide (Ph₃P⁺CF₂⁻).[2][5]

-

Phosphine Elimination: This highly reactive ylide intermediate then readily eliminates a molecule of triphenylphosphine (Ph₃P) to release the free difluorocarbene (:CF₂), which can then be trapped by a substrate in the reaction mixture.[5]

Applications in Synthetic Chemistry & Drug Development

PDFA's value lies not just in generating difluorocarbene, but in the vast array of subsequent transformations this reactive intermediate enables. It has become a cornerstone reagent for the synthesis of complex fluorinated molecules.

Direct Difluoromethylation and Related Reactions

-

O-Difluoromethylation: PDFA facilitates the base-free O-difluoromethylation of 1,3-diones, proceeding smoothly to yield valuable difluoromethyl enol ethers.[6]

-

Reactions with Aldehydes: In reactions with carbonyl compounds, PDFA does not typically yield the expected Wittig difluoroolefination products. Instead, it provides α-CF₂H alcohols through a direct transfer of the CF₂H group, a transformation driven by high phosphorus-oxygen (P-O) affinity.[6]

-

Synthesis of Difluoromethyl Aryl Sulfones: It reacts with N-arylsulfonyl hydrazones to furnish various difluoromethyl aryl sulfones.[6]

A Surrogate for Other Key Reagents

One of the most powerful aspects of PDFA is that the in situ-generated difluorocarbene can be trapped to create other valuable reagents, avoiding the handling of more toxic or unstable alternatives.

-

Difluorophosgene Surrogate: In the presence of an oxidant like 4-methylpyridine N-oxide, the difluorocarbene generated from PDFA is converted to difluorophosgene (COF₂).[8][9] This in situ generation provides a safe and practical method for synthesizing carbamoyl fluorides from secondary amines, avoiding the use of highly toxic COF₂ gas.[8][10]

-

Cyanide Source: PDFA can function as both a HCF₂ and a cyanide (CN) carbon source.[6] When reacted with sodium amide (NaNH₂) or ammonia (NH₃), the difluorocarbene is trapped to generate a cyanide anion in situ. This allows for novel reactions like the photocatalyzed cyanodifluoromethylation of alkenes under mild conditions, circumventing the need for volatile and highly toxic cyanation reagents.[6]

-

Thiocarbonyl Fluoride Generation: The reaction of difluorocarbene with elemental sulfur produces thiocarbonyl fluoride (CF₂=S), another key intermediate for synthesizing sulfur-containing fluorinated compounds.[1][6]

Impact on Drug Discovery and Development

The development of robust reagents like PDFA is critical for medicinal chemistry and drug design.[3][11] The ability to easily introduce the difluoromethyl group allows researchers to systematically modify lead compounds to enhance their pharmacological profiles.

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, and its presence can block sites of metabolic oxidation, increasing the half-life of a drug.[2]

-

Modulating Physicochemical Properties: Fluorination alters key molecular properties like lipophilicity and pKa, which influences how a drug is absorbed, distributed, and excreted.[2]

-

Mitochondrial Targeting: While not a direct function of the difluoroacetate anion, the triphenylphosphonium (TPP) cation itself is a well-known lipophilic cation used to target molecules to mitochondria.[12] This presents intriguing possibilities for dual-function drug design, where the TPP moiety acts as a delivery vehicle to the cell's powerhouse while the fluorinated component provides therapeutic action or stability.

Conclusion

This compound has successfully transitioned from a chemical curiosity to a workhorse reagent in synthetic organic chemistry. Its discovery and practical, large-scale synthesis have provided a safe, stable, and versatile solution to the long-standing challenge of difluorocarbene generation. Its ability to act not only as a source of :CF₂ but also as a precursor to other critical reagents like cyanide and difluorophosgene surrogates underscores its immense value. For researchers in drug development and materials science, PDFA represents a key enabling tool, simplifying the synthesis of complex fluorinated molecules and accelerating the discovery of new chemical entities with enhanced properties. The journey of PDFA is a testament to the power of fundamental research in transforming theoretical intermediates into practical, impactful chemical technologies.

References

- 1. Fluorinated Ylides/Carbenes and Related Intermediates from Phosphonium/Sulfonium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 1449521-05-4 | Benchchem [benchchem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Buy this compound | 1449521-05-4 [smolecule.com]

- 6. researchgate.net [researchgate.net]

- 7. sioc.ac.cn [sioc.ac.cn]

- 8. Synthesis of Carbamoyl Fluorides Using a Difluorophosgene Surrogate Derived from Difluorocarbene and Pyridine N-Oxides [organic-chemistry.org]

- 9. yorkspace.library.yorku.ca [yorkspace.library.yorku.ca]

- 10. yorkspace.library.yorku.ca [yorkspace.library.yorku.ca]

- 11. jelsciences.com [jelsciences.com]

- 12. Triphenylphosphonium-Conjugated Palmitic Acid for Mitochondrial Targeting of Pancreatic Cancer Cells: Proteomic and Molecular Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

(Triphenylphosphonio)difluoroacetate CAS number 1449521-05-4

An In-depth Technical Guide to (Triphenylphosphonio)difluoroacetate (PDFA)

CAS Number: 1449521-05-4

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Modern Reagent for Fluorine Chemistry

This compound, commonly known as PDFA, is a crystalline, bench-stable phosphonium salt that has emerged as a versatile and indispensable tool in modern organofluorine chemistry.[1][2] With the CAS number 1449521-05-4, this reagent has garnered significant attention for its dual functionality, acting as both a mild ylide source and, more critically, an efficient and operationally simple precursor to difluorocarbene (:CF₂)[1][2].

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, bioavailability, and binding affinity.[1][3] The difluoromethyl group (–CF₂H), in particular, is highly sought after as it can serve as a lipophilic hydrogen bond donor and a bioisostere for functional groups like thiols and hydroxyls.[1] PDFA provides a practical and reliable method for introducing this valuable moiety and its synthetic equivalents, making it a key player in the synthesis of novel therapeutics and complex organic molecules. This guide offers a comprehensive overview of PDFA, from its fundamental properties and synthesis to its mechanistic pathways and applications in drug discovery.

Physicochemical Properties and Specifications

PDFA is a free-flowing, colorless powder that is stable in air and water, a significant advantage over many other fluorinating agents that require stringent handling conditions.[4] Its physical and chemical properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 1449521-05-4 | [5][6][7] |

| Molecular Formula | C₂₀H₁₅F₂O₂P | [5][6] |

| Molecular Weight | 356.31 g/mol | [5][6] |

| IUPAC Name | 2,2-difluoro-2-(triphenylphosphonio)acetate | [7] |

| Synonyms | PDFA, Difluoromethylene phosphabetaine | [4][5] |

| Appearance | Free-flowing colorless powder | [4] |

| Purity | Typically ≥95% | [7] |

| Thermal Stability | Stable up to 105 °C, decomposes upon further heating | [4] |

| Solubility | Low solubility in water and DMF | [4] |

| Storage | Store in an inert atmosphere at 2-8°C |

Synthesis and Characterization

Synthesis: The Quaternization Approach

The synthesis of PDFA is rooted in the well-established quaternization reaction of phosphines.[1] It is typically prepared through the reaction of triphenylphosphine (PPh₃) with a suitable difluoroacetic acid derivative.[1][8] This method is generally high-yielding, clean, and straightforward, reflecting the robust nature of phosphonium salt formation.[1]

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve triphenylphosphine (1.0 eq.) in a suitable anhydrous solvent such as acetonitrile (MeCN).

-

Reaction Initiation: Add a difluoroacetic acid source (e.g., bromodifluoroacetic acid or similar activated derivative) (1.1 eq.) to the solution at room temperature.

-

Reaction Monitoring: Stir the mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy until the triphenylphosphine is consumed.

-

Isolation: Upon completion, the product often precipitates from the reaction mixture. The solid can be collected by filtration.

-

Purification: Wash the collected solid with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material. The final product can be further purified by recrystallization to yield PDFA as a white, crystalline solid.

Spectroscopic Characterization

Accurate characterization of PDFA is crucial for verifying its structure and purity. A combination of spectroscopic techniques is employed for this purpose.[1]

-

¹⁹F NMR: This is essential for confirming the presence of the two fluorine atoms in the difluoroacetate moiety. It will show a characteristic signal for the -CF₂- group.

-

³¹P NMR: This technique is used to verify the formation of the phosphonium salt, showing a distinct chemical shift for the phosphorus atom.

-

¹H and ¹³C NMR: These spectra are used to confirm the presence of the triphenylphosphine structure.

-

Infrared (IR) Spectroscopy: IR analysis can identify key functional groups, such as the carboxylate (C=O) and the phosphorus-carbon (P-C) bonds.[1]

-

High-Resolution Mass Spectrometry (HRMS): HRMS provides an accurate molecular weight, confirming the elemental composition of the compound.[1]

Core Reactivity: A Tale of Two Pathways

The synthetic utility of PDFA stems from its ability to act as a precursor to two highly reactive intermediates: a phosphonium ylide and difluorocarbene. The pathway is primarily controlled by temperature.

Thermal Decomposition and Difluorocarbene Generation

Upon mild heating (typically >60 °C), PDFA undergoes a clean, thermally induced decomposition. This process does not require any additional catalysts or additives.[1] The reaction proceeds via two key steps:

-

Decarboxylation: PDFA first loses carbon dioxide (CO₂) to generate a transient phosphonium ylide, Ph₃P⁺CF₂⁻.

-

Carbene Release: This ylide intermediate is unstable and rapidly eliminates triphenylphosphine oxide (Ph₃PO) to release the highly reactive difluorocarbene (:CF₂).[1][2]

Caption: Thermal decomposition pathway of PDFA.

This in situ generation of difluorocarbene under neutral conditions is a major advantage of PDFA, allowing for a wide range of transformations that are incompatible with harsher, base-promoted methods.

Key Synthetic Applications

Generation of a Difluorophosgene Surrogate

PDFA serves as a safe and practical source for a difluorophosgene (COF₂) surrogate. In the presence of an oxidant, such as 4-methylpyridine N-oxide, the difluorocarbene generated from PDFA is trapped to form difluorophosgene in situ.[9][10] This highly reactive intermediate can then be used to synthesize valuable compounds like carbamoyl fluorides from secondary amines, avoiding the use of highly toxic COF₂ gas.[10][11]

Caption: Workflow for carbamoyl fluoride synthesis.

Adapted from C. M. Le et al., J. Org. Chem., 2022.[10]

-

Reaction Setup: To an oven-dried vial, add dibenzylamine (1.0 eq.), this compound (PDFA, 1.5 eq.), and 4-methylpyridine N-oxide (2.0 eq.).

-

Solvent Addition: Add anhydrous acetonitrile (MeCN) to achieve a concentration of 0.2 M with respect to the amine.

-

Heating: Seal the vial and place it in a preheated oil bath at 60 °C. Stir for 1 hour.

-

Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water (3x) and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography to yield the desired carbamoyl fluoride.

Nucleophilic Difluoromethylation

While thermal decomposition leads to carbene chemistry, PDFA can also engage in nucleophilic difluoromethylation. The in situ generated phosphonium ylide (Ph₃P⁺CF₂⁻) can react with electrophiles such as aldehydes, imines, and Michael acceptors.[12] This pathway provides a method for the direct introduction of a difluoromethyl group, which is particularly valuable for synthesizing difluorinated alcohols and amines.[12]

Difluorocyclopropanation and Olefination

As a premier difluorocarbene source, PDFA is widely used for the difluorocyclopropanation of alkenes, a key transformation for building strained, fluorinated ring systems. It can also participate in Wittig-type reactions with aldehydes and ketones to produce gem-difluoroolefins.[4]

Photocatalytic Radical Reactions

In the presence of a photocatalyst and visible light, PDFA can participate in radical reactions. The phosphonium salt can be reduced to generate difluoromethyl radicals (•CF₂H), which can then be used in various transformations, including the difluoromethylation of alkenes and aromatic compounds.[13][14]

Role in Drug Discovery and Development

The properties of PDFA make it an exceptionally valuable reagent for drug discovery programs.

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry.[1] Introducing a CF₂ group can block sites of metabolic oxidation, increasing the half-life of a drug candidate.

-

Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter a molecule's pKa, lipophilicity, and conformational preferences, which can be fine-tuned to optimize drug absorption, distribution, metabolism, and excretion (ADME) profiles.[1][15]

-

Bioisosterism: The -CF₂H group can act as a bioisostere of a hydroxyl (-OH) or thiol (-SH) group, maintaining or improving biological activity while enhancing drug-like properties.[1]

-

Late-Stage Functionalization: The mild, neutral conditions required for many PDFA reactions make it ideal for late-stage functionalization.[16] This allows for the introduction of difluoromethyl groups into complex, highly functionalized molecules at the end of a synthetic route, which is a powerful strategy for rapidly generating analogues for structure-activity relationship (SAR) studies.

Phosphorus-containing compounds themselves are an important class of therapeutic agents, often designed as prodrugs to improve bioavailability or as analogues of endogenous biomolecules.[17][18] While PDFA is primarily used as a reagent, its phosphonium structure places it within this broader class of biologically relevant molecules.

Safety and Handling

While PDFA is considered bench-stable, appropriate laboratory safety precautions should always be followed.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[19]

-

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves, eye protection, and face protection.[19]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Handling: Work in a well-ventilated area or under a chemical fume hood. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry place (2-8 °C) under an inert atmosphere.[4]

Conclusion and Future Outlook

This compound (PDFA) has solidified its position as a powerful reagent for the synthesis of fluorinated molecules. Its stability, ease of handling, and versatile reactivity as both a difluorocarbene precursor and a nucleophilic ylide source offer significant advantages over traditional methods. For researchers in drug development, PDFA provides a reliable and mild tool for accessing novel chemical matter with improved pharmacological properties.

Future research will likely focus on expanding the scope of PDFA's reactivity. The systematic investigation of its coordination chemistry with transition metals could unlock new catalytic transformations.[1] Furthermore, the development of enantioselective reactions using difluorocarbene generated from PDFA remains a compelling area of exploration, promising to further enhance the utility of this exceptional reagent in the synthesis of life-saving medicines.

References

- 1. This compound | 1449521-05-4 | Benchchem [benchchem.com]

- 2. Fluorinated Ylides/Carbenes and Related Intermediates from Phosphonium/Sulfonium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. 1449521-05-4 CAS Manufactory [m.chemicalbook.com]

- 6. This compound | C20H15F2O2P | CID 71812679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound 95% | CAS: 1449521-05-4 | AChemBlock [achemblock.com]

- 8. Buy this compound | 1449521-05-4 [smolecule.com]

- 9. yorkspace.library.yorku.ca [yorkspace.library.yorku.ca]

- 10. Synthesis of Carbamoyl Fluorides Using a Difluorophosgene Surrogate Derived from Difluorocarbene and Pyridine N-Oxides [organic-chemistry.org]

- 11. yorkspace.library.yorku.ca [yorkspace.library.yorku.ca]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. jelsciences.com [jelsciences.com]

- 16. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 17. Development and Clinical Application of Phosphorus-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Development and Clinical Application of Phosphorus-Containing Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 1449521-05-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

Synthesis and characterization of (Triphenylphosphonio)difluoroacetate

An In-Depth Technical Guide to the Synthesis and Characterization of (Triphenylphosphonio)difluoroacetate

Introduction: A Versatile Reagent in Modern Organofluorine Chemistry

This compound, often abbreviated as PDFA, is a stable, crystalline phosphonium salt with the chemical formula C₂₀H₁₅F₂O₂P.[1][2][3] This compound consists of a triphenylphosphonium cation ([Ph₃P]⁺) and a difluoroacetate anion (CF₂COO⁻).[1] Its emergence marked a significant advancement in organofluorine chemistry, providing a safe, versatile, and highly efficient precursor for generating difluorocarbene (:CF₂), a critical intermediate in the synthesis of fluorinated molecules.[4]

The strategic incorporation of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties.[4] The difluoromethyl group (–CF₂H), in particular, is of immense interest in medicinal chemistry as it can serve as a bioisostere for hydroxyl (–OH) or thiol (–SH) groups, enhancing properties like metabolic stability, lipophilicity, and bioavailability.[4][5][6] PDFA's role as a bench-stable source of difluorocarbene makes it an invaluable tool for researchers and drug development professionals seeking to introduce these valuable motifs into complex molecular architectures.[4][7]

Synthesis of this compound: From Classical to Contemporary Methods

The synthesis of PDFA is fundamentally based on the quaternization of triphenylphosphine (PPh₃) with a suitable difluoroacetic acid derivative.[4] This process has evolved from early, less efficient methods to modern protocols that offer high yields and operational simplicity.

Classical Synthetic Approaches

Initial methods for preparing PDFA involved the reaction of triphenylphosphine with sodium chlorodifluoroacetate under reflux conditions.[1] While foundational, this approach often resulted in moderate yields (60-70%) and required prolonged reaction times of 6 to 12 hours.[1] These limitations spurred the development of more efficient and practical synthetic strategies.

Modern Synthetic Strategies

Contemporary methods have significantly improved the preparation of PDFA. One of the most widely adopted modern protocols involves the reaction of triphenylphosphine with potassium bromodifluoroacetate in a solvent like dimethylformamide (DMF) at room temperature.[1] This strategy achieves superior yields, often in the range of 84-96%.[1]

Another efficient approach is the direct reaction between triphenylphosphine and difluoroacetic acid.[1] This method is straightforward and leverages readily available starting materials.

Caption: Workflow for the modern synthesis of PDFA.

Experimental Protocol: Synthesis from Triphenylphosphine and Potassium Bromodifluoroacetate

The following protocol is a representative example of a modern, high-yield synthesis of PDFA.[1]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine triphenylphosphine (1.0 eq.) and potassium bromodifluoroacetate (1.1 eq.).

-

Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to create a stirrable suspension.

-

Reaction: Stir the mixture vigorously at room temperature for 15-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, pour the reaction mixture into diethyl ether to precipitate the crude product.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with diethyl ether to remove unreacted triphenylphosphine and other impurities.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield this compound as a free-flowing colorless powder.[8]

Mechanism of Action: The Generation of Difluorocarbene

The primary utility of PDFA stems from its ability to generate difluorocarbene (:CF₂) upon mild heating.[4] This thermal decomposition does not require any additional catalysts or additives.[4]

The process begins with the thermally induced decarboxylation (loss of CO₂) of the difluoroacetate anion.[4] This leads to the formation of a transient, zwitterionic intermediate: the triphenylphosphonium difluoromethylene ylide (Ph₃P⁺CF₂⁻).[1][4] This highly reactive ylide is in equilibrium with free difluorocarbene (:CF₂) and triphenylphosphine (PPh₃).[4] The low calculated energy barrier for the dissociation of the ylide supports a facile equilibrium, allowing the system to participate in reactions characteristic of either ylides or carbenes depending on the specific reaction conditions.[4]

Caption: Thermal decomposition of PDFA to generate difluorocarbene.

Structural Characterization and Data

Comprehensive spectroscopic analysis is essential for confirming the structure and purity of synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary tool for structural elucidation of PDFA.

| Nucleus | Typical Chemical Shift (δ, ppm) | Description |

| ¹H NMR | 7.3 - 7.8 | Complex multiplet corresponding to the 15 aromatic protons of the three phenyl rings on the phosphonium cation.[1] |

| ¹⁹F NMR | Varies | A singlet or triplet (due to P-F coupling) characteristic of the CF₂ group. The exact shift depends on the solvent and reference. |

| ³¹P NMR | Varies | A singlet or triplet (due to F-P coupling) in the phosphonium salt region, confirming the PPh₃ moiety. |

| ¹³C NMR | 100 - 140 | Multiple signals corresponding to the aromatic carbons of the triphenylphosphonium group. A signal for the CF₂ carbon will also be present, typically as a triplet due to C-F coupling. |

Infrared (IR) Spectroscopy

IR spectroscopy helps to identify key functional groups within the molecule.

| Wavenumber (cm⁻¹) | Vibration | Description |

| ~3100-3000 | Aromatic C-H Stretch | Confirms the presence of the phenyl rings.[9] |

| ~1600-1450 | C=C Stretch | Aromatic ring carbon-carbon stretching vibrations.[9] |

| ~1700-1630 | C=O Stretch (Asymmetric) | Strong absorption characteristic of the carboxylate (COO⁻) group. |

| ~1440 | P-Ph Stretch | Characteristic absorption for the phosphorus-phenyl bond. |

| ~1200-1000 | C-F Stretch | Strong absorptions indicating the presence of carbon-fluorine bonds. |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The exact mass of this compound (C₂₀H₁₅F₂O₂P) is approximately 356.0777 g/mol .[2] Analysis will typically show the molecular ion or characteristic fragments resulting from the loss of CO₂ or other neutral fragments.

Applications in Research and Drug Development

PDFA's stability and reliability have made it a preferred reagent in various synthetic applications.

-

Difluorocyclopropanation: As a clean source of difluorocarbene, PDFA reacts with alkenes to produce gem-difluorocyclopropanes, which are important structural motifs in medicinal chemistry.[4]

-

Synthesis of Difluoromethylated Compounds: The difluoromethylene ylide intermediate can be trapped by various electrophiles, enabling the introduction of the difluoromethyl group into a wide range of organic molecules.[5][10][11]

-

Formation of Carbamoyl Fluorides: PDFA serves as the difluorocarbene source in a novel method for synthesizing carbamoyl fluorides from secondary amines.[12][13] This reaction proceeds through the in-situ generation of a difluorophosgene surrogate, avoiding the use of highly toxic phosgene gas.[12][13]

-

Organometallic Chemistry: The difluoromethylene ylide generated from PDFA can act as a ligand for transition metals, forming stable organometallic complexes with potentially unique catalytic properties due to the electron-withdrawing fluorine atoms.[4]

Conclusion

This compound is a robust and indispensable reagent in modern synthetic chemistry. Its bench stability, high-yield synthesis, and predictable reactivity as a difluorocarbene precursor provide chemists with a powerful tool for the construction of complex fluorinated molecules. The continued exploration of its reactivity promises to unlock new pathways for the development of novel pharmaceuticals, agrochemicals, and advanced materials.

References

- 1. Buy this compound | 1449521-05-4 [smolecule.com]

- 2. This compound | C20H15F2O2P | CID 71812679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 95% | CAS: 1449521-05-4 | AChemBlock [achemblock.com]

- 4. This compound | 1449521-05-4 | Benchchem [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of Difluoromethylated Compounds - Xi'an Jiaotong University [scholar.xjtu.edu.cn]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis of Carbamoyl Fluorides Using a Difluorophosgene Surrogate Derived from Difluorocarbene and Pyridine N-Oxides [organic-chemistry.org]

- 13. yorkspace.library.yorku.ca [yorkspace.library.yorku.ca]

(Triphenylphosphonio)difluoroacetate: A Mechanistic Deep Dive into Additive-Free Difluorocarbene Generation

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The difluoromethylene (-CF2-) group is a cornerstone of modern medicinal chemistry, prized for its ability to act as a bioisostere for ether linkages or hydroxyl groups, thereby modulating the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] The efficient generation of difluorocarbene (:CF2), the primary synthon for introducing this moiety, has been a long-standing challenge, historically reliant on reagents that were difficult to handle, required harsh conditions, or utilized ozone-depleting substances.[1][2] This guide provides a comprehensive technical overview of the mechanism by which (triphenylphosphonio)difluoroacetate (Ph₃P⁺CF₂CO₂⁻, hereafter PDFA), a bench-stable and versatile reagent, serves as a clean and efficient precursor to difluorocarbene. We will explore the core mechanistic pathway, the key intermediates, the experimental evidence supporting this mechanism, and practical protocols for its application in a research setting.

Introduction: The Rise of a Superior Difluorocarbene Precursor

For decades, the generation of difluorocarbene for synthetic applications was fraught with challenges. The development of PDFA marked a significant leap forward. First proposed as a fleeting intermediate by Herkes and Burton in 1967 but not successfully synthesized and isolated until much later, PDFA has emerged as a reagent of choice.[3][4] It is a free-flowing, air- and water-stable colorless powder that exhibits excellent thermal stability, making it exceptionally easy to handle and store.[5]

The most striking feature of PDFA is its ability to generate difluorocarbene through simple heating, obviating the need for any external base or chemical activator.[3][4][6] This unique property provides a mild and clean reaction environment, expanding the substrate scope and functional group tolerance for difluorocarbene-mediated transformations, a critical advantage in the late-stage functionalization of complex molecules relevant to drug development.

The Core Mechanism: A Stepwise Thermal Cascade

The formation of difluorocarbene from PDFA is a clean, thermally induced process that proceeds through two distinct, sequential steps: decarboxylation followed by ylide dissociation.

Step 1: Thermal Decarboxylation to a Phosphonium Ylide Upon mild heating, typically in a suitable organic solvent, PDFA undergoes irreversible decarboxylation, releasing carbon dioxide (CO₂). This process generates a highly reactive, transient phosphonium ylide intermediate, (triphenyl)phosphonium difluoromethylene ylide (Ph₃P⁺-CF₂⁻).[3][4][7] This step is the key initiation event and is solely dependent on thermal energy.

Step 2: Ylide Dissociation to Difluorocarbene The phosphorus-carbon bond in the Ph₃P⁺-CF₂⁻ ylide is notably weak.[3] This inherent instability leads to the rapid cleavage of the P-CF₂ bond. This dissociation event releases a molecule of triphenylphosphine (Ph₃P) and the highly sought-after singlet difluorocarbene (:CF₂).[3][6][8] The triphenylphosphine can often be recovered from the reaction mixture and recycled, adding to the economic and environmental appeal of this methodology.[3][8]

The overall transformation can be summarized as follows: Ph₃P⁺CF₂CO₂⁻ (PDFA) → [Heat, -CO₂] → [Ph₃P⁺-CF₂⁻] (Ylide Intermediate) → Ph₃P + :CF₂ (Difluorocarbene)

Visualization of the Mechanistic Pathway

Caption: The two-step mechanism of difluorocarbene generation from PDFA.

Causality and Field-Proven Insights

Why Does This Mechanism Work So Well?

The efficacy of PDFA lies in its engineered instability. The molecule is designed to be a stable solid for storage but to decompose cleanly upon heating.

-

Expertise & Experience: The choice of the carboxylate group is critical. It is an excellent leaving group in the form of CO₂, a thermodynamically favorable process that drives the reaction forward. The subsequent cleavage of the P-CF₂ bond is facilitated by the electronics of the difluoromethylene group. Unlike typical phosphonium ylides where the P⁺-C⁻ bond has significant double-bond character, this bond in the fluorinated analogue is weak, priming it for dissociation.[3]

-

Trustworthiness & Self-Validation: The mechanism is self-validating through predictable reactivity. When PDFA is heated with an alkene in a non-polar solvent like p-xylene, the primary product is the corresponding gem-difluorocyclopropane.[3][6] This is the hallmark reaction of free difluorocarbene, confirming its generation. Conversely, in polar, aprotic solvents like NMP, PDFA can engage in Wittig-type olefination reactions with aldehydes, showcasing the dual reactivity of the ylide intermediate.[3] This predictable, solvent-dependent switch between carbene and ylide chemistry provides researchers with robust control over the reaction outcome.

Spectroscopic and Experimental Corroboration

While the phosphonium ylide intermediate (Ph₃P⁺-CF₂⁻) is too transient for direct isolation from the thermal decomposition of PDFA, its existence is strongly supported by the observed dual reactivity.[7] The definitive proof of difluorocarbene generation comes from extensive trapping experiments. The clean formation of difluoromethyl ethers and thioethers from alcohols and thiols, and gem-difluorocyclopropenes from alkynes, all under neutral, additive-free conditions, provides incontrovertible evidence for the presence of free :CF₂.[6] Furthermore, while not involving PDFA directly, recent advances have enabled the unambiguous spectroscopic characterization of transient gold-difluorocarbene complexes, lending further support to the viability and structure of metal-free :CF₂ as a reactive intermediate.[9][10]

Data Presentation and Protocols

Quantitative Data Summary: Properties of PDFA

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₅F₂O₂P | [5] |

| Molecular Weight | 356.31 g/mol | [5] |

| Physical Form | Free-flowing colorless powder | [5] |

| Melting Point | Decomposes before melting; stable below 105 °C | [5] |

| Solubility | Low solubility in water and DMF; soluble in NMP | [5] |

| Storage | Stable in air and water. Store at 2–8 °C. | [5] |

Experimental Protocol: General Procedure for gem-Difluorocyclopropanation

This protocol provides a representative workflow for trapping the in situ generated difluorocarbene with an alkene.

Materials:

-

This compound (PDFA)

-

Alkene substrate

-

Anhydrous p-xylene (or other suitable high-boiling, non-polar solvent)

-

Round-bottom flask equipped with a magnetic stir bar and reflux condenser

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the alkene substrate (1.0 mmol, 1.0 equiv).

-

Reagent Addition: Add this compound (PDFA) (1.5–2.0 mmol, 1.5–2.0 equiv).

-

Solvent Addition: Add anhydrous p-xylene (0.2 M concentration with respect to the alkene).

-

Reaction: Heat the reaction mixture to 80–120 °C (solvent-dependent) and stir vigorously. Monitor the reaction progress by TLC or ¹⁹F NMR spectroscopy. Typical reaction times range from 4 to 12 hours.

-

Workup: Upon completion, cool the reaction mixture to room temperature. The triphenylphosphine byproduct may precipitate and can be partially removed by filtration. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to isolate the pure gem-difluorocyclopropane product.

Conclusion and Authoritative Grounding

The mechanism of difluorocarbene formation from this compound represents a paradigm of efficiency and operational simplicity in modern fluorine chemistry. Through a clean, thermal cascade involving decarboxylation to a transient ylide followed by dissociation, PDFA delivers free difluorocarbene without the need for harsh activators. This process is supported by extensive experimental evidence and offers predictable, controllable reactivity. For researchers in drug discovery and development, PDFA provides a robust and reliable tool for incorporating the valuable difluoromethylene motif into complex molecular architectures, paving the way for the synthesis of novel therapeutics.

References

- 1. sioc.cas.cn [sioc.cas.cn]

- 2. pubs.acs.org [pubs.acs.org]

- 3. sioc.ac.cn [sioc.ac.cn]

- 4. Fluorinated Ylides/Carbenes and Related Intermediates from Phosphonium/Sulfonium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. atlasofscience.org [atlasofscience.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Unambiguous Spectroscopic Characterization of a Gold Difluorocarbene - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of Gold(I)-Trifluoromethyl Complexes and their Role in Generating Spectroscopic Evidence for a Gold(I)-Difluorocarbene Species - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of (Triphenylphosphonio)difluoroacetate: A Technical Guide

Introduction

(Triphenylphosphonio)difluoroacetate, often abbreviated as PDFA, is a versatile and bench-stable reagent of significant interest in modern organic synthesis.[1] Its primary utility lies in its role as an efficient precursor to difluorocarbene (:CF₂), a key intermediate for the introduction of the difluoromethyl and gem-difluoroalkene moieties into organic molecules.[1] The controlled generation of this reactive species under mild conditions makes PDFA a valuable tool for synthetic chemists, particularly in the fields of medicinal chemistry and materials science, where the unique properties of organofluorine compounds are highly sought after.

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound. As a zwitterionic phosphonium salt, its structural elucidation relies on a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Understanding the characteristic spectral features of PDFA is crucial for verifying its synthesis, assessing its purity, and monitoring its reactivity in chemical transformations.

Synthesis of this compound

The preparation of this compound is typically achieved through the quaternization of triphenylphosphine with a suitable difluoroacetic acid derivative.[2] A common and scalable method involves the reaction of triphenylphosphine with potassium bromodifluoroacetate (BrCF₂CO₂K). This reaction is generally carried out in a suitable solvent such as ethanol at or below room temperature to prevent the decomposition of the bromodifluoroacetate salt.[3] The product, a white solid, can then be isolated and purified.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural characterization of this compound in solution. A complete analysis involves a combination of ¹H, ¹³C, ¹⁹F, and ³¹P NMR experiments.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is dominated by the signals of the phenyl protons of the triphenylphosphonium cation.

-

Aromatic Protons: These protons typically appear as a complex multiplet in the aromatic region of the spectrum. The electron-withdrawing nature of the phosphonium group deshields these protons, causing them to resonate at a relatively downfield chemical shift.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. Key signals to expect include:

-

Aromatic Carbons: The spectrum will show multiple signals in the aromatic region corresponding to the ipso, ortho, meta, and para carbons of the phenyl rings. The ipso-carbon (the carbon directly attached to phosphorus) will appear as a doublet due to coupling with the ³¹P nucleus.

-

Difluoromethyl Carbon (CF₂): This carbon is expected to appear as a triplet due to coupling with the two fluorine atoms. Further coupling to the ³¹P nucleus may also be observed, resulting in a triplet of doublets.

-

Carbonyl Carbon (COO⁻): The carboxylate carbon will appear as a signal in the downfield region of the spectrum, characteristic of carbonyl groups.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a crucial technique for confirming the presence and electronic environment of the fluorine atoms.

-

Difluoromethyl Fluorines (CF₂): The two equivalent fluorine atoms of the difluoroacetate moiety are expected to give rise to a single resonance. This signal will be split into a doublet due to coupling with the ³¹P nucleus.

³¹P NMR Spectroscopy

³¹P NMR is essential for characterizing organophosphorus compounds.

-

Phosphonium Phosphorus: this compound will exhibit a single resonance in the ³¹P NMR spectrum, characteristic of a tetravalent phosphonium species. This signal will be split into a triplet due to coupling with the two equivalent fluorine atoms of the difluoroacetate group.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in the molecule. For this compound, the key vibrational modes to be observed are:

-

Carboxylate (COO⁻) Stretch: A strong absorption band corresponding to the asymmetric stretching vibration of the carboxylate group is expected.

-

P-Ph Stretch: Vibrations associated with the phosphorus-phenyl bonds will be present.

-

C-F Stretch: Strong absorption bands characteristic of carbon-fluorine bonds will be observed.

-

Aromatic C-H and C=C Stretches: The characteristic absorptions of the phenyl rings will also be present in the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, which is an ionic salt, soft ionization techniques such as Electrospray Ionization (ESI) would be most appropriate.

-

Molecular Ion: In positive ion mode ESI-MS, the spectrum would be expected to show a prominent peak corresponding to the triphenylphosphonium cation, [ (C₆H₅)₃P⁺ ]. In negative ion mode, a peak for the difluoroacetate anion, [CF₂COO⁻], would be expected. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of these ions.

Experimental Protocols

General NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Acquire the NMR spectra on a spectrometer operating at an appropriate frequency (e.g., 400 MHz for ¹H).

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum.

-

³¹P NMR: Acquire a proton-decoupled ³¹P spectrum.

-

Data Processing: Process the acquired free induction decays (FIDs) with appropriate Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard.

Infrared (IR) Spectroscopy Protocol (ATR)

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Spectrum: Lower the ATR anvil to ensure good contact between the sample and the crystal. Record the sample spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (ESI-MS) Protocol

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent compatible with ESI-MS, such as methanol or acetonitrile.

-

Instrument Setup: Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion or through a liquid chromatography system.

-

Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes over an appropriate mass-to-charge (m/z) range.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ions and any significant fragment ions.

Visualizations

Molecular Structure of this compound

Caption: Structure of this compound.

Spectroscopic Characterization Workflow

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Conclusion

The combination of NMR spectroscopy (¹H, ¹³C, ¹⁹F, and ³¹P), IR spectroscopy, and mass spectrometry provides a complete and unambiguous characterization of this compound. Each technique offers complementary information that, when taken together, confirms the molecular structure and allows for the assessment of sample purity. This comprehensive spectroscopic analysis is indispensable for researchers utilizing this important difluorocarbene precursor in their synthetic endeavors.

References

An In-Depth Technical Guide to the Thermal Stability and Decomposition of (Triphenylphosphonio)difluoroacetate

Abstract

(Triphenylphosphonio)difluoroacetate, a zwitterionic organophosphorus compound, serves as a crucial reagent in synthetic chemistry, notably as a precursor for difluorocarbene. Its thermal stability is a critical parameter influencing its storage, handling, and application in thermally sensitive processes. This guide provides a comprehensive analysis of the thermal behavior of this compound, detailing its decomposition pathway, thermal stability limits, and the analytical techniques used for its characterization. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis who utilize or are exploring the applications of this versatile reagent.

Introduction: The Chemical Identity and Utility of this compound

This compound, with the chemical formula C₂₀H₁₅F₂O₂P, is a phosphonium betaine. Structurally, it consists of a triphenylphosphonium cation covalently linked to a difluoroacetate anion. This unique zwitterionic nature imparts specific solubility and reactivity characteristics.

The primary utility of this compound lies in its capacity to generate difluorocarbene (:CF₂) upon thermal decarboxylation.[1] Difluorocarbene is a highly reactive intermediate that is invaluable for the synthesis of gem-difluorinated compounds, which are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the difluoromethyl group. The controlled release of this reactive species is paramount, making the understanding of the thermal decomposition of its precursor essential.

Thermal Analysis: Methodologies for Characterizing Stability

The thermal stability and decomposition of this compound are primarily investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[2] This technique is instrumental in determining the onset temperature of decomposition, the number of decomposition steps, and the mass loss associated with each step.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[3][4] It provides information on thermal transitions such as melting, crystallization, and decomposition, indicating whether these processes are endothermic or exothermic.

Experimental Protocols for Thermal Analysis

To ensure the accurate and reproducible characterization of this compound, the following experimental protocols are recommended:

TGA Experimental Protocol

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Place 5-10 mg of finely ground this compound into a clean, tared alumina or platinum crucible.

-

Atmosphere: Purge the furnace with a high-purity inert gas, such as nitrogen or argon, at a flow rate of 50-100 mL/min to prevent oxidative decomposition.

-

Temperature Program: Heat the sample from ambient temperature to 600 °C at a linear heating rate of 10 °C/min. Slower heating rates can provide better resolution of decomposition steps.

-

Data Analysis: Record the mass loss as a function of temperature. The onset temperature of decomposition is typically determined from the intersection of the baseline and the tangent of the decomposition step on the TGA curve.

DSC Experimental Protocol

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials like indium.

-

Sample Preparation: Seal 2-5 mg of this compound in a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

-

Atmosphere: Maintain an inert atmosphere with a nitrogen or argon purge at a flow rate of 20-50 mL/min.

-

Temperature Program: Heat the sample from ambient temperature to a temperature beyond its final decomposition, as determined by TGA, at a heating rate of 10 °C/min.

-

Data Analysis: Record the heat flow as a function of temperature. Endothermic and exothermic events are observed as peaks in the DSC curve.

Thermal Stability and Decomposition Profile

Based on available literature and analysis of analogous compounds, a multi-stage decomposition process for this compound is proposed. The compound is known to be stable in air and water at ambient temperatures, with no decomposition observed below 105 °C.[1] However, it decomposes before melting.[1]

Proposed TGA and DSC Profiles

The following table summarizes the expected thermal events for this compound.

| Temperature Range (°C) | Mass Loss (%) | Thermal Event | DSC Peak |

| 110 - 180 | ~12.4% | Stage 1: Decarboxylation to release CO₂. | Endothermic |

| 180 - 350 | ~73.5% | Stage 2: Decomposition of Triphenylphosphine. | Endothermic |

| > 350 | Further gradual loss | Stage 3: High-temperature fragmentation of aromatic rings. | - |

Mechanistic Insights into the Decomposition Pathway

The thermal decomposition of this compound is a complex process that can be elucidated in a stepwise manner.

Stage 1: Initial Decarboxylation

The primary and most well-documented decomposition step is the decarboxylation of the molecule. This reaction is initiated by heat and results in the formation of a phosphorus ylide intermediate, which rapidly eliminates triphenylphosphine and generates difluorocarbene.

-

Reaction: Ph₃P⁺CF₂COO⁻ → [Ph₃P=CF₂] + CO₂ → Ph₃P + :CF₂ + CO₂

This initial step is characterized by the loss of carbon dioxide, which corresponds to a theoretical mass loss of approximately 12.4%. This process is expected to be endothermic, as energy is required to break the C-C bond.

Visualization of the Initial Decomposition

Caption: Initial thermal decomposition of this compound.

Stage 2 & 3: Subsequent Decomposition of Primary Products

At higher temperatures, the initial products, triphenylphosphine (Ph₃P) and difluorocarbene (:CF₂), undergo further decomposition.

-

Triphenylphosphine (Ph₃P): Triphenylphosphine is relatively stable but will decompose at elevated temperatures, typically in the range of 180-350 °C. The decomposition involves the cleavage of the phosphorus-carbon bonds, leading to the formation of various volatile aromatic fragments such as benzene and biphenyl, and ultimately leaving a phosphorus-containing char residue at very high temperatures.

-

Difluorocarbene (:CF₂): Difluorocarbene is a highly reactive species. In the gas phase, it can dimerize to form tetrafluoroethylene (C₂F₄) or react with other decomposition products. Further heating of these fluorinated species can lead to the formation of other perfluorinated compounds and eventually carbon and fluorine-containing fragments.

Comprehensive Decomposition Workflow

Caption: Multi-stage thermal decomposition workflow.

Factors Influencing Thermal Stability

Several factors can influence the observed thermal stability of this compound:

-

Heating Rate: As demonstrated with other phosphonium salts, faster heating rates in TGA can lead to an apparent increase in the onset decomposition temperature. Slower rates provide a more accurate reflection of long-term thermal stability.

-

Atmosphere: The presence of oxygen can lead to oxidative decomposition, potentially at lower temperatures and through different mechanisms compared to pyrolysis in an inert atmosphere.

-

Impurities: The presence of residual solvents or synthetic by-products can lower the thermal stability of the material.

-

Solvation: As noted, slow decomposition can occur in polar solvents like DMF or methanol, suggesting that the stability is lower in solution compared to the solid state.[1]

Conclusion and Recommendations

This compound exhibits moderate thermal stability, with decomposition initiating above 105 °C. The primary decomposition pathway involves decarboxylation to yield triphenylphosphine and difluorocarbene. At higher temperatures, these initial products undergo further degradation. For practical applications, it is recommended to store this compound in a cool, dry environment and to be mindful of its decomposition profile when used in reactions conducted at elevated temperatures. The use of thermal analysis techniques such as TGA and DSC is crucial for quality control and for understanding its behavior in specific chemical processes. Further studies employing TGA coupled with mass spectrometry (TGA-MS) would provide definitive identification of the evolved decomposition products, confirming the proposed mechanistic pathways.

References

- 1. Thermal decomposition of triphenylphosphonium alkyl ester salts [repositorio.uchile.cl]

- 2. tainstruments.com [tainstruments.com]

- 3. researchgate.net [researchgate.net]

- 4. Thermal stability of trihexyl(tetradecyl)phosphonium chloride - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Solubility of (Triphenylphosphonio)difluoroacetate: A Practical Guide for Synthetic Applications

An In-Depth Technical Guide for Researchers

Introduction: Beyond a Simple Reagent

(Triphenylphosphonio)difluoroacetate, commonly referred to as PDFA, has emerged as a uniquely versatile and robust reagent in modern organofluorine chemistry.[1] Unlike many hazardous fluorinating agents, PDFA is a bench-stable, crystalline solid that serves as an efficient precursor to difluorocarbene (:CF₂) simply upon mild heating.[1][2] This operational simplicity has broadened its application in synthesizing a diverse array of fluorinated molecules critical to pharmaceutical and agrochemical development.

However, the successful application of PDFA is fundamentally dependent on a critical, yet often overlooked, parameter: solvent selection. Its unique zwitterionic structure dictates a complex solubility profile that is non-intuitive. This guide provides an in-depth analysis of the solubility of this compound in common organic solvents, moving beyond simple data points to explain the underlying chemical principles. Our goal is to empower researchers, scientists, and drug development professionals to make informed, effective decisions in solvent choice, ensuring reaction reproducibility, and maximizing yields.

The Heart of the Matter: How Molecular Structure Governs Solubility

To understand the solubility of PDFA, one must first appreciate its structure. It is not a simple salt but a phosphonium betaine , or inner salt. This means it contains both a formal positive charge on the phosphorus atom and a formal negative charge on the carboxylate oxygen within the same molecule.

This zwitterionic nature is the single most important factor governing its solubility:

-

The Ionic Core: The Ph₃P⁺-CF₂-COO⁻ core is highly polar and capable of strong electrostatic and dipole-dipole interactions. This part of the molecule seeks out polar solvents that can effectively solvate both the bulky, sterically hindered phosphonium cation and the more accessible difluoroacetate anion.

-

The Apolar Periphery: The three phenyl (Ph) groups attached to the phosphorus atom create a large, nonpolar, and lipophilic surface area. These groups favor interactions with less polar, organic-based solvents through van der Waals forces.

The solubility of PDFA in any given solvent is therefore a delicate balance between the solvent's ability to solvate the ionic core and its compatibility with the nonpolar phenyl groups.

Qualitative Solubility Profile: A Solvent-by-Solvent Analysis

Absolute quantitative solubility data for PDFA is scarce in the literature. However, by analyzing solvents successfully employed in published reaction protocols, we can construct a highly reliable, practical guide to its solubility and stability.

Polar Aprotic Solvents

This class of solvents is generally the first choice for dissolving PDFA due to their high dielectric constants, which can stabilize the zwitterionic form.

-

Acetonitrile (MeCN): PDFA is readily soluble in acetonitrile, especially with gentle heating. It is frequently used as the solvent of choice for reactions, such as those involving the generation of a difluorophosgene surrogate at 60°C.[3] PDFA exhibits excellent stability in anhydrous MeCN.[4]

-

Tetrahydrofuran (THF) & 1,4-Dioxane: These ether-based solvents are effective at dissolving PDFA. THF is a common choice, and PDFA shows good stability within it.[4] 1,4-Dioxane has proven to be a particularly suitable solvent for specific applications, such as the difluoromethylation of thiols.[5]

-

Dimethylformamide (DMF): The literature presents a nuanced picture. While its high polarity would suggest excellent solubility, one source explicitly reports low solubility in DMF.[6] Furthermore, slow decomposition of PDFA has been observed in DMF.[6] This suggests that while it may be used, it should be with caution, and the solvent should be anhydrous.

-

Dimethyl Sulfoxide (DMSO): Similar to DMF, caution is advised. Significant instability and rapid hydrolysis are observed in aqueous DMSO solutions, particularly under neutral to alkaline conditions.[4]

Expert Insight: The observed instability in DMF and DMSO may be due to trace water content or the inherent nucleophilicity of these solvents at elevated temperatures, which can promote decomposition. For most applications, acetonitrile and THF represent superior, more reliable choices among polar aprotic solvents.

Chlorinated Solvents

-

Dichloromethane (DCM, CH₂Cl₂): PDFA is soluble and demonstrates excellent stability in anhydrous DCM.[4] Its moderate polarity is sufficient to dissolve the reagent, making it a viable choice for reactions conducted at or near room temperature.

-

1,2-Dichloroethane (DCE): DCE has been successfully used as a solvent for reactions involving the nucleophilic difluoromethylation of aldehydes.[7]

Aromatic / Low-Polarity Solvents

This is where the behavior of PDFA becomes particularly interesting. While one might expect poor solubility due to the ionic core, the lipophilic phenyl groups enable sufficient dissolution for reactivity, especially at elevated temperatures.

-

p-Xylene: This low-polarity solvent has been identified as highly effective for reactions where the goal is the thermal decomposition of PDFA to generate difluorocarbene.[5] It is suggested that low-polarity solvents may better facilitate the dissociation process.[5] Reactions are typically run at elevated temperatures (e.g., 90-110°C) to ensure sufficient solubility and promote decarboxylation.[5]

-

Toluene: Similar to xylene, toluene is a viable solvent for difluorocarbene generation at higher temperatures.

Expert Insight: The use of a low-polarity solvent like p-xylene highlights a key principle: optimal solubility is not always the goal. Sufficient solubility to enable reaction is required, and in this case, the solvent environment also directly promotes the desired chemical transformation (decarboxylation).

Polar Protic Solvents

This class of solvents is generally not recommended .

-

Methanol (MeOH) & Ethanol (EtOH): While likely capable of dissolving PDFA due to their polarity and hydrogen-bonding ability, slow decomposition has been noted in methanol.[6] The acidic proton in protic solvents can interact with the carboxylate anion, potentially leading to undesired side reactions or decomposition pathways.

-

Water: PDFA exhibits low solubility in water.[6]

Data Summary Table

The following table synthesizes the available information into a quick-reference guide.

| Solvent Class | Solvent | Practical Solubility | Stability & Notes | Application Examples |

| Polar Aprotic | Acetonitrile (MeCN) | Soluble, especially with heating | Excellent when anhydrous.[4] | General purpose, carbamoyl fluoride synthesis.[3] |

| Tetrahydrofuran (THF) | Soluble | Excellent when anhydrous.[4] | General purpose reactions. | |

| 1,4-Dioxane | Soluble | Generally stable. | Difluoromethylation of thiols.[5] | |

| Dimethylformamide (DMF) | Low to Moderate | Caution: Low solubility reported;[6] slow decomposition observed.[6] | Reductive silylation. | |

| Dimethyl Sulfoxide (DMSO) | Soluble | Caution: Unstable in aqueous solutions.[4] | Not commonly recommended. | |

| Chlorinated | Dichloromethane (DCM) | Soluble | Excellent when anhydrous.[4] | Reactions near room temperature. |

| 1,2-Dichloroethane (DCE) | Soluble | Stable. | Nucleophilic difluoromethylation.[7] | |

| Aromatic | p-Xylene & Toluene | Sparingly soluble at RT; Soluble at >80°C | Stable. Low polarity favors decarboxylation.[5] | Difluorocyclopropenation.[5] |

| Polar Protic | Methanol (MeOH), Water | Low / Decomposes | Not Recommended. Slow decomposition observed in MeOH.[6] Low solubility in water.[6] | Avoid use. |

Experimental Protocol: Practical Solubility & Stability Assessment

When exploring a new solvent system for PDFA, a systematic approach is crucial. This protocol provides a self-validating workflow to assess both solubility and stability for your specific application.

Objective: To determine the practical solubility and short-term thermal stability of PDFA in a candidate solvent.

Materials:

-

This compound (PDFA)

-

Candidate Solvent (anhydrous grade highly recommended)

-

Small scale vials (e.g., 2 mL) with magnetic stir fleas

-

Heating stir plate

-

Analytical balance

-

¹⁹F NMR spectrometer (or other suitable analytical instrument like LC-MS)

-

Internal standard (e.g., trifluoromethylbenzene for ¹⁹F NMR)

Workflow Diagram:

Methodology:

-

Initial Solubility Test (Room Temperature): a. Weigh 17.8 mg of PDFA (0.05 mmol) into a vial. b. Add 0.5 mL of the candidate solvent to create a target concentration of 0.1 M. c. Stir vigorously at room temperature for 10 minutes. d. Observation: Visually inspect the solution. If all solid has dissolved, proceed to Step 3. If solid remains, proceed to Step 2.

-

Heated Solubility Test: a. Using the same vial from Step 1, heat the suspension to your target reaction temperature (e.g., 60°C). b. Stir for 10 minutes at temperature. c. Observation: If the solid fully dissolves, the solvent is suitable from a solubility standpoint. Proceed to Step 3 to check for stability. If the solid still does not dissolve, the solvent is likely unsuitable for your desired concentration.

-

Stability Test: a. Prepare a stock solution by dissolving a known mass of PDFA and a known mass of an internal standard in the candidate solvent at the desired concentration and temperature. b. Immediately take an aliquot (t=0) and acquire a quantitative ¹⁹F NMR spectrum. Integrate the PDFA signal (-CF₂-) relative to the internal standard. c. Maintain the remaining stock solution at the target reaction temperature. d. Take further aliquots at set time intervals (e.g., t=1h, t=4h, t=24h) and acquire new spectra. e. Analysis: Compare the relative integration of the PDFA signal over time. A significant decrease (>5-10%) indicates decomposition.

-

Decision: a. A solvent is deemed suitable if PDFA dissolves completely at the desired concentration/temperature AND shows no significant decomposition over the intended reaction time. b. A solvent is unsuitable if it fails to dissolve the reagent or if decomposition is observed.

Conclusion

This compound is a zwitterionic molecule with a nuanced solubility profile governed by the interplay between its polar core and nonpolar periphery. While polar aprotic solvents like acetonitrile and THF offer broad utility and excellent stability, less polar aromatic solvents like p-xylene can be uniquely advantageous for promoting its thermal decarboxylation to difluorocarbene. Polar protic solvents should be avoided due to reagent instability. By understanding these principles and employing the systematic validation protocol outlined, researchers can confidently select the optimal solvent to unlock the full synthetic potential of this powerful reagent.

References

- 1. Fluorinated Ylides/Carbenes and Related Intermediates from Phosphonium/Sulfonium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 1449521-05-4 | Benchchem [benchchem.com]

- 3. Synthesis of Carbamoyl Fluorides Using a Difluorophosgene Surrogate Derived from Difluorocarbene and Pyridine N-Oxides [organic-chemistry.org]

- 4. Buy this compound | 1449521-05-4 [smolecule.com]

- 5. Difluoromethylation and gem -difluorocyclopropenation with difluorocarbene generated by decarboxylation - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC02736E [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

(Triphenylphosphonio)difluoroacetate: A Technical Guide to its Foundational Reactivity and Role as a Difluorocarbene Precursor

Abstract

This technical guide provides an in-depth exploration of the early research surrounding (Triphenylphosphonio)difluoroacetate (PDFA), a compound that revolutionized the field of organofluorine chemistry. Long postulated as a transient species, its successful isolation and characterization provided chemists with a remarkably stable, versatile, and user-friendly reagent. We will dissect its synthesis, structural characterization, and the core dichotomy of its reactivity as both a source of the difluoromethylene phosphonium ylide and, more significantly, as a thermal precursor to difluorocarbene under neutral conditions. This guide will detail the mechanistic pathways of its decomposition, showcase its early applications in fundamental organic transformations, and provide field-proven experimental protocols for its synthesis and use.

Introduction: The Pursuit of a Tamed Difluorocarbene

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug development and materials science, capable of profoundly altering a compound's metabolic stability, lipophilicity, and binding affinity.[1][2] Among the various fluorine-containing motifs, the difluoromethylene group (-CF₂-) is of particular interest. The most direct method for its installation is through the chemistry of difluorocarbene (:CF₂), a highly reactive intermediate.

For decades, the generation of difluorocarbene was fraught with challenges, often requiring harsh conditions such as the use of strong bases or high temperatures with reagents like sodium chlorodifluoroacetate (ClCF₂CO₂Na) or chlorodifluoromethane.[3][4] These methods suffered from limited functional group tolerance, restricting their synthetic utility. The scientific community hypothesized the existence of a stable zwitterionic compound, Ph₃P⁺CF₂CO₂⁻, as a potential intermediate that could controllably release difluorocarbene.[1][2] The successful synthesis and isolation of this compound (PDFA) marked a paradigm shift, providing a bench-stable, solid reagent that generates difluorocarbene under mild, neutral conditions simply by heating.[1][2] This breakthrough unlocked new avenues for the application of difluorocarbene chemistry.

Synthesis and Characterization of PDFA

The isolation of PDFA provided the tangible tool needed to explore its long-theorized reactivity. Its synthesis is a robust process rooted in the principles of organophosphorus chemistry.

Synthetic Strategy: Phosphonium Salt Formation

The most common and foundational approach to PDFA synthesis involves the quaternization reaction between triphenylphosphine (PPh₃) and a suitable difluoroacetic acid derivative.[1][3] The reaction of triphenylphosphine with difluoroacetic acid directly forms the stable, crystalline zwitterionic salt.[3] Earlier methods sometimes employed sodium chlorodifluoroacetate, though these often resulted in moderate yields and required longer reaction times.[3]